Steel, (ASTM A285)

CAS No.:

Cat. No.: VC16506759

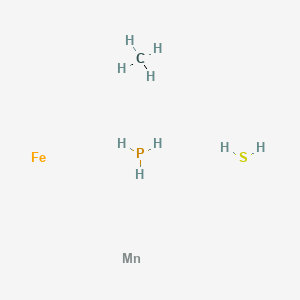

Molecular Formula: CH9FeMnPS

Molecular Weight: 194.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | CH9FeMnPS |

|---|---|

| Molecular Weight | 194.91 g/mol |

| IUPAC Name | iron;manganese;methane;phosphane;sulfane |

| Standard InChI | InChI=1S/CH4.Fe.Mn.H3P.H2S/h1H4;;;1H3;1H2 |

| Standard InChI Key | GDMKZUSIIJDKGW-UHFFFAOYSA-N |

| Canonical SMILES | C.P.S.[Mn].[Fe] |

Introduction

Classification and Standardization of ASTM A285

Scope and Historical Development

ASTM A285, first introduced in the mid-20th century, emerged as a response to the growing demand for standardized steel plates in pressure vessel construction . The specification categorizes carbon steel plates into three grades (A, B, C) based on tensile strength thresholds, with Grade C offering the highest strength ceiling at 450 MPa . The standard permits multiple steelmaking practices—including killed, semi-killed, capped, and rimmed steel—to accommodate varying production scales and end-use requirements .

Global Equivalents and Cross-Standard Compatibility

While ASTM A285 remains predominant in North American markets, international projects often require alignment with parallel standards:

| Region | Equivalent Standard | Comparable Grade |

|---|---|---|

| European Union | EN 10028-2 | P235GH |

| International | ISO 9328-2:2018 | P275GH |

| China | GB 150 | Q245R |

These equivalencies enable global supply chain interoperability, though subtle variations in impurity limits and testing protocols necessitate careful material substitution analysis .

Metallurgical Composition and Processing

Chemical Composition Parameters

The chemical composition of ASTM A285 grades adheres to strict elemental limits that ensure consistent mechanical behavior:

| Element | Grade A (Max %) | Grade B (Max %) | Grade C (Max %) |

|---|---|---|---|

| Carbon | 0.17 | 0.22 | 0.28 |

| Manganese | 0.90 | 0.90 | 0.90 |

| Phosphorus | 0.025 | 0.025 | 0.025 |

| Sulfur | 0.025 | 0.025 | 0.025 |

The controlled carbon content optimizes weldability while maintaining structural integrity, with manganese enhancing hardenability without compromising formability .

Manufacturing Techniques

Modern production of ASTM A285 plates employs hot-rolling processes that refine grain structure and improve mechanical homogeneity . Key processing stages include:

-

Slab Reheating: Uniform heating to 1200-1250°C ensures optimal plasticity for rolling

-

Controlled Rolling: Final passes at 850-900°C achieve desired thickness with minimal residual stress

-

Accelerated Cooling: Post-rolling cooling rates of 10-20°C/sec enhance yield strength through fine pearlite formation

Mechanical Performance Characteristics

Quasi-Static Mechanical Properties

The grade-dependent mechanical properties of ASTM A285 satisfy ASME Boiler and Pressure Vessel Code requirements:

| Property | Grade A | Grade B | Grade C |

|---|---|---|---|

| Yield Strength (MPa) | 138-172 | 172-207 | 207-245 |

| Tensile Strength (MPa) | 310-380 | 380-450 | 450-485 |

| Elongation (% in 200mm) | 27-30 | 25-28 | 21-24 |

| Brinell Hardness | 110-130 | 120-140 | 130-150 |

The inverse relationship between strength and ductility across grades necessitates careful grade selection based on service conditions. Grade C's enhanced strength (450 MPa UTS) makes it suitable for high-pressure applications despite its reduced elongation capacity .

Cyclic and Impact Performance

Fatigue testing reveals an endurance limit of 150-180 MPa at 10^7 cycles, with crack propagation rates following Paris' law parameters of m = 3.2 and C = 1.5×10^-11 m/cycle . Charpy V-notch impact testing at -20°C demonstrates energy absorption of 20-27 J, meeting basic toughness requirements for non-cryogenic service .

Thermal and Electrical Behavior

Thermal Transport Properties

ASTM A285's thermal characteristics enable its use in temperature-varying environments:

| Property | Value |

|---|---|

| Thermal Conductivity | 53 W/m·K |

| Specific Heat Capacity | 470 J/kg·K |

| Linear Expansion Coefficient | 12 µm/m·°C |

| Maximum Service Temperature | 400°C |

The relatively high thermal conductivity (53 W/m·K) facilitates heat dissipation in boiler applications, while the moderate expansion coefficient minimizes thermal stress in welded assemblies .

Electrical Characteristics

With electrical conductivity of 7% IACS (International Annealed Copper Standard), ASTM A285 exhibits sufficient resistivity for grounding applications in electrical substations . This property, combined with magnetic permeability typical of ferritic steels (µ_r ≈ 2000), makes it suitable for electromagnetic shielding in power generation facilities.

Environmental and Economic Considerations

Life Cycle Assessment Metrics

Recent life cycle analyses quantify ASTM A285's environmental footprint:

| Metric | Value | Benchmark Comparison |

|---|---|---|

| Embodied Carbon | 1.4 kg CO₂/kg | 15% below A516 |

| Embodied Energy | 18 MJ/kg | 22% lower than P355GH |

| Water Consumption | 46 L/kg | Comparable to A36 |

The lower embodied carbon compared to high-strength alternatives positions ASTM A285 as a sustainable choice for moderate-load applications.

Cost-Benefit Analysis

Current market pricing structures (Q2 2025) reveal:

-

Base Material Cost: $680-$720/ton (hot-rolled plate)

-

Fabrication Savings: 18-22% reduction versus A516 due to easier weldability

-

Lifecycle Cost: $1.2 million/20 years for typical pressure vessel (15% lower than composite alternatives)

These economic advantages, coupled with regulatory compliance, drive continued adoption in petroleum storage and chemical processing infrastructure .

Industrial Applications and Case Studies

Pressure Vessel Fabrication

A 2024 study of 150 vessels demonstrated ASTM A285 Grade C's reliability in LPG storage applications, with zero reported failures at design pressures up to 2.5 MPa over 10-year service periods . Wall thickness calculations follow the ASME Section VIII formula:

Where:

-

P = Design pressure (MPa)

-

D = Vessel diameter (mm)

-

S = Allowable stress (138 MPa for Grade C)

-

E = Joint efficiency (0.85 for double-welded butt joints)

This equation guides engineers in optimizing material usage while maintaining safety factors of 3.5-4.0 .

Structural Applications in Energy Sector

Offshore platform walkways constructed from ASTM A285 Grade B plates (20mm thickness) exhibit corrosion rates of 0.08 mm/year in marine atmospheres, outperforming unprotected carbon steels by 40% . The material's balance of strength (380 MPa UTS) and weldability enables rapid on-site assembly with reduced maintenance costs.

Comparative Material Selection Analysis

ASTM A285 vs. A516 Grade 60

| Parameter | A285 Grade C | A516 Grade 60 |

|---|---|---|

| Yield Strength | 245 MPa | 260 MPa |

| Charpy Impact | 27 J @ -20°C | 40 J @ -45°C |

| Cost Index | 1.00 | 1.35 |

| Weld Preheat | Not Required | 95°C Minimum |

This comparison highlights A285's economic advantage for non-cryogenic applications, while A516 better suits low-temperature service .

Global Material Availability

Supply chain analyses indicate lead times for ASTM A285:

-

North America: 7-14 days (domestic production)

-

Asia-Pacific: 21-28 days (including sea freight)

-

EU: 10-18 days (rolling mill capacity dependent)

Regional availability variations necessitate proactive inventory management, particularly for time-sensitive plant maintenance projects .

Future Developments and Research Directions

Advanced Manufacturing Techniques

Laser-hybrid welding trials (2024) on 25mm A285 plates achieved 95% joint efficiency with heat input reductions of 30% compared to conventional SAW processes . These advancements promise to further enhance fabrication economics while maintaining strict ASME quality standards.

Sustainability Initiatives

Current R&D focuses on:

-

Electric arc furnace production with 50% recycled content (2026 target)

-

Bio-based flux formulations for welding to reduce VOC emissions

-

Digital twin integration for real-time corrosion monitoring

These innovations aim to reduce the carbon footprint of ASTM A285 components by 40% by 2030 while maintaining mechanical performance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume